Allyldiphenylphosphine oxide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 98715. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

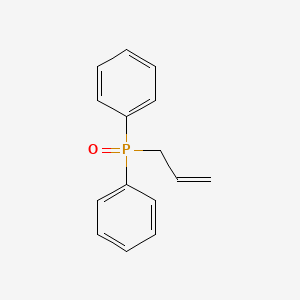

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[phenyl(prop-2-enyl)phosphoryl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15OP/c1-2-13-17(16,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h2-12H,1,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGPAPANRSWMTQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60194338 | |

| Record name | Allyldiphenylphosphine oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60194338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4141-48-4 | |

| Record name | Allyldiphenylphosphine oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004141484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4141-48-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98715 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Allyldiphenylphosphine oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60194338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allyldiphenylphosphine Oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

allyldiphenylphosphine oxide synthesis protocol

An In-depth Technical Guide to the Synthesis of Allyldiphenylphosphine Oxide

This guide provides detailed protocols and comparative data for the synthesis of this compound, a valuable reagent in organic chemistry. The information is intended for researchers, scientists, and professionals in drug development and related fields who require a practical understanding of its preparation.

Introduction

This compound is a versatile organophosphorus compound utilized in various organic transformations. Notably, it serves as a precursor for ylides in Wittig-type reactions and as a radical allylating agent.[1] This document outlines two primary, well-documented methods for its synthesis, providing detailed experimental procedures, quantitative data, and reaction diagrams.

Synthesis Protocols

Two principal methods for the synthesis of this compound are presented below: the reaction of diphenylphosphine chloride with allyl alcohol and the Michaelis-Arbuzov rearrangement.

Method 1: From Diphenylphosphine Chloride and Allyl Alcohol

This protocol involves the reaction of diphenylphosphine chloride with allyl alcohol in the presence of a base, pyridine, to neutralize the generated HCl. A subsequent thermal rearrangement of the intermediate allyl diphenylphosphinite yields the final product.

Experimental Protocol:

-

In a reaction vessel, a mixture of 11 g (0.05 mol) of diphenylphosphine chloride and 2.9 g (0.05 mol) of allyl alcohol is prepared in 50 ml of anhydrous ether.

-

The mixture is stirred at room temperature while 4.0 g (0.05 mol) of pyridine is added slowly.

-

After stirring for 40 minutes, the precipitated pyridine hydrochloride is removed by filtration.

-

The ether is removed from the filtrate by distillation.

-

The resulting liquid residue is heated to 150°C. An exothermic reaction will occur, raising the temperature to approximately 178°C.

-

The product is then purified by distillation under reduced pressure.[2]

Reaction Pathway:

Caption: Reaction of Diphenylphosphine Chloride with Allyl Alcohol.

Method 2: Michaelis-Arbuzov Rearrangement

This method involves the preparation of allyl diphenylphosphinite followed by a thermal rearrangement to yield this compound.

Experimental Protocol:

-

Allyl diphenylphosphinite is prepared according to established methods.

-

The crude allyl diphenylphosphinite is purified by vacuum distillation. The major fraction is collected at 135-149°C / 0.15 mm.

-

The distilled, heavy oil solidifies upon cooling.

-

The solid is recrystallized three times from a mixture of benzene and low-boiling petroleum ether to yield pure this compound.[3]

Reaction Pathway:

Caption: Michaelis-Arbuzov Rearrangement for this compound Synthesis.

Quantitative Data Summary

The following table summarizes the quantitative data associated with the described synthesis protocols.

| Parameter | Method 1: From Diphenylphosphine Chloride | Method 2: Michaelis-Arbuzov Rearrangement |

| Starting Materials | Diphenylphosphine chloride, Allyl alcohol, Pyridine | Allyl diphenylphosphinite |

| Key Reagents | Anhydrous ether | Benzene, Petroleum ether |

| Reaction Conditions | Room temperature, then 150-178°C | Thermal (distillation followed by cooling) |

| Yield | Not explicitly stated | 30.4%[3] |

| Purification | Distillation (b.p. 168-175°C / 0.4 mm or 200-202°C / 2 mm)[2] | Vacuum distillation and recrystallization |

| Melting Point | 94-96°C or 108°C[2] | 109-110.5°C[3] |

| Elemental Analysis | Not provided | Calculated: C, 74.35%; H, 6.24%; P, 12.81%. Found: C, 74.38%; H, 6.28%; P, 12.74%[3] |

Alternative Synthesis Route

An alternative approach to the synthesis of this compound involves the use of an organometallic reagent. This method is analogous to the synthesis of other tertiary phosphine oxides.[4]

Conceptual Protocol:

-

Prepare an allyl Grignard reagent (allylmagnesium bromide) or allyllithium.

-

React the organometallic reagent with diphenylphosphinic chloride in an appropriate anhydrous solvent (e.g., THF or diethyl ether) at a low temperature.

-

After the reaction is complete, quench the reaction mixture with a suitable aqueous solution.

-

Extract the product and purify it using techniques such as column chromatography or recrystallization.

This method offers a potentially high-yielding and direct route to the target molecule, avoiding the high temperatures required for the thermal rearrangement in Method 1.

Conclusion

The synthesis of this compound can be effectively achieved through multiple synthetic routes. The choice of method may depend on the availability of starting materials, desired purity, and scale of the reaction. The protocols provided in this guide offer reliable and well-documented procedures for the preparation of this important chemical building block.

References

An In-depth Technical Guide to the Chemical Properties of Allyldiphenylphosphine Oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and reactivity of allyldiphenylphosphine oxide. The information is intended to support research and development activities in organic synthesis, materials science, and drug discovery.

General and Physicochemical Properties

This compound is a white solid organophosphorus compound.[1] It is a versatile reagent in organic synthesis, notably as a photoinitiator and in the formation of complex molecules.[2] Its thermal stability and solubility in various organic solvents contribute to its utility in a range of chemical applications.[2]

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value |

| CAS Number | 4141-48-4[1][2] |

| Molecular Formula | C₁₅H₁₅OP[1][2][3] |

| Molecular Weight | 242.26 g/mol [1][2][3] |

| Exact Mass | 242.086052095 Da[1][3] |

| Appearance | White to off-white solid/crystal[1][2] |

| Purity | ≥ 98% (GC)[2] |

Table 2: Physicochemical Data

| Property | Value |

| Melting Point | 110-115 °C[1][2] |

| Boiling Point | 337 °C at 760 mmHg[1] |

| 168-175 °C at 0.4 mmHg[4] | |

| 200-202 °C at 2 mmHg[4] | |

| Density | 1.09 g/cm³[1] |

| Flash Point | 157.6 °C[1] |

| Vapor Pressure | 0.000211 mmHg at 25°C[1] |

| Refractive Index | 1.564[1] |

| LogP | 3.18650[1] |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon)[1] |

Spectroscopic and Analytical Data

Spectroscopic analysis is crucial for the structural confirmation of this compound. Key spectral features are summarized below.

Table 3: Spectroscopic Data

| Technique | Key Features |

| ¹H NMR | Data available, typically performed on instruments like a Bruker AM-300.[3] |

| ¹³C NMR | Spectral data has been recorded and is available.[3] |

| ³¹P NMR | Data has been collected, for instance, using a Jeol C-60 HL instrument.[3] |

| Infrared (IR) Spectroscopy | Characteristic peaks include ~1640 cm⁻¹ (C=C) and ~1178 cm⁻¹ (P=O).[5] |

Reactivity and Applications

This compound is a versatile intermediate with applications in several areas of chemical synthesis.

-

Photoinitiator in Polymer Chemistry : It serves as an effective photoinitiator for radical polymerization under UV light, used in the production of coatings, adhesives, and inks.[2]

-

Organic Synthesis : It is a valuable reagent for creating phosphorus-containing compounds, which are important in the development of pharmaceuticals and agrochemicals.[2]

-

Radical Allylating Agent : Substituted allyldiphenylphosphine oxides are used as radical trapping agents for the allylation of dithiocarbonates.[6] This tin-free radical allylation process offers a flexible and mild approach to forming unsaturated ketones.[6]

A general workflow for utilizing this compound in a radical allylation reaction is depicted below.

Caption: General workflow for a radical allylation reaction.

The proposed mechanism involves the generation of a radical which then adds to the dithiocarbonate, followed by fragmentation where the diphenylphosphine oxide acts as a leaving group.[6]

Caption: Mechanism of radical allylation.

Experimental Protocols

A common method for the synthesis of this compound involves the reaction of diphenylphosphine chloride with allyl alcohol.[4]

Experimental Protocol:

-

Combine diphenylphosphine chloride (11 g, 0.05 mol) and allyl alcohol (2.9 g, 0.05 mol) in 50 mL of anhydrous ether in a reaction flask.

-

Stir the mixture at room temperature.

-

Slowly add pyridine (4.0 g, 0.05 mol) to the mixture.

-

Continue stirring for 40 minutes.

-

Filter off the resulting pyridine hydrochloride precipitate.

-

Remove the ether from the filtrate by distillation.

-

Heat the liquid residue to 150 °C. An exothermic reaction will occur, raising the temperature.[4]

-

After the exotherm subsides, distill the product under vacuum (b.p. 168-175 °C at 0.4 mmHg). The distilled product will crystallize upon cooling.[4]

The synthesis and subsequent purification workflow is outlined below.

Caption: Synthesis and purification workflow.

-

NMR Spectroscopy (¹H, ¹³C, ³¹P):

-

Dissolve a small sample (5-10 mg) of the purified product in a suitable deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to an NMR tube.

-

Acquire spectra on a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

Use tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR.

-

Use an appropriate external standard (e.g., 85% H₃PO₄) for ³¹P NMR.

-

-

Infrared (IR) Spectroscopy:

-

Prepare a sample as a KBr pellet or as a thin film from a solution.

-

Record the spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

-

Identify characteristic absorption bands for key functional groups.

-

Safety and Handling

This compound is classified with the following hazards:

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[7]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[7]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

Store in a dry, cool, and well-ventilated place in a tightly closed container.[7] Standard laboratory safety protocols should be strictly followed when handling this chemical.

References

- 1. lookchem.com [lookchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C15H15OP | CID 138131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. ojs.library.okstate.edu [ojs.library.okstate.edu]

- 6. Substituted Allyl Diphenylphosphine Oxides as Radical Allylating Agents [organic-chemistry.org]

- 7. assets.thermofisher.com [assets.thermofisher.com]

Allyldiphenylphosphine Oxide: A Technical Guide for Researchers and Drug Development Professionals

CAS Number: 4141-48-4

Chemical Formula: C₁₅H₁₅OP

Molecular Weight: 242.26 g/mol

This technical guide provides an in-depth overview of allyldiphenylphosphine oxide, a versatile organophosphorus compound with significant applications in organic synthesis and materials science. It is particularly relevant for researchers, scientists, and professionals involved in drug development due to the increasing importance of phosphine oxides in medicinal chemistry.

Physicochemical and Spectroscopic Data

This compound is a white to off-white crystalline solid at room temperature.[1][2] It exhibits thermal stability and is soluble in various organic solvents, making it a practical reagent in a range of reaction conditions.[1] Key physicochemical properties are summarized in Table 1, and spectroscopic data are presented in Table 2.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Melting Point | 110-115 °C | [1][2] |

| Boiling Point | 337 °C at 760 mmHg | [3] |

| Density | 1.09 g/cm³ | [3] |

| Flash Point | 157.6 °C | [3] |

| Vapor Pressure | 0.000211 mmHg at 25°C | [3] |

| logP | 3.18650 | [3] |

| Hydrogen Bond Donor Count | 0 | [3] |

| Hydrogen Bond Acceptor Count | 1 | [3] |

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Key Peaks/Shifts | Reference(s) |

| ¹H NMR (CDCl₃) | δ 7.75-7.40 (m, 10H, Ar-H), 5.95-5.75 (m, 1H, -CH=), 5.20-5.00 (m, 2H, =CH₂), 3.25-3.15 (m, 2H, -CH₂-) | [2] |

| ¹³C NMR (CDCl₃) | δ 132.4 (d, J(P,C) = 3.0 Hz), 131.2 (d, J(P,C) = 101.0 Hz), 130.5 (d, J(P,C) = 12.0 Hz), 128.8 (d, J(P,C) = 13.0 Hz) | [2] |

| ³¹P NMR (CDCl₃) | δ 29.5 | [2] |

| IR (KBr) | 1640 cm⁻¹ (C=C), 1178 cm⁻¹ (P=O) |

Synthesis of this compound

A common and effective method for the synthesis of this compound is through a Michaelis-Arbuzov-type rearrangement.

Experimental Protocol: Synthesis via Michaelis-Arbuzov Rearrangement

This protocol describes the synthesis from diphenylphosphinous chloride and allyl alcohol.

Materials:

-

Diphenylphosphinous chloride

-

Allyl alcohol

-

Pyridine

-

Anhydrous diethyl ether

Procedure:

-

To a solution of diphenylphosphinous chloride (0.05 mol) and allyl alcohol (0.05 mol) in 50 mL of anhydrous diethyl ether, slowly add pyridine (0.05 mol) with stirring at room temperature.

-

After stirring for 40 minutes, the precipitated pyridine hydrochloride is removed by filtration.

-

The ether is removed from the filtrate by distillation.

-

The liquid residue is heated to 150 °C. An exothermic reaction will occur, raising the temperature.

-

The product is then purified by distillation under reduced pressure (b.p. 168-175 °C / 0.4 mmHg), which upon cooling crystallizes to yield this compound.

Caption: Synthesis workflow for this compound.

Applications in Organic Synthesis and Drug Development

This compound is a valuable reagent in several key areas of organic synthesis, with direct implications for the development of new pharmaceuticals.

Radical Allylating Agent

This compound serves as a tin-free radical allylating agent.[4] This method offers a mild and flexible approach for the formation of carbon-carbon bonds, which is a fundamental transformation in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[4]

This protocol provides a general procedure for the radical allylation of a xanthate using this compound.[4]

Materials:

-

Xanthate derivative

-

This compound

-

Di-tert-butyl peroxide (DTBP)

-

Chlorobenzene (degassed)

Procedure:

-

In a sealed tube, a solution of the xanthate (1.0 equiv), this compound (1.5 equiv), and di-tert-butyl peroxide (0.2 equiv) in degassed chlorobenzene is prepared.

-

The mixture is heated at 135 °C for 12-24 hours.

-

The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is purified by flash column chromatography on silica gel to afford the allylated product.

Caption: Mechanism of radical allylation using this compound.

Photoinitiator in Polymerization

This compound can function as a Type I photoinitiator for radical polymerization upon UV irradiation.[1] This property is valuable in the development of biocompatible polymers for drug delivery systems and medical devices. The phosphine oxide moiety can enhance the solubility and metabolic stability of the resulting polymers.

Caption: Photoinitiation mechanism of this compound.

Role in the Wittig and Horner-Wadsworth-Emmons Reactions

While this compound itself is not a direct reagent in the classical Wittig or Horner-Wadsworth-Emmons (HWE) reactions, the phosphine oxide moiety is a key byproduct of the Wittig reaction and is central to the HWE reaction.[5][6] The high stability of the P=O bond in triphenylphosphine oxide is a major thermodynamic driving force for the Wittig reaction.[7] The HWE reaction, which utilizes phosphonate esters, offers advantages over the Wittig reaction, such as the easier removal of the phosphate byproduct and often better E-selectivity for the resulting alkene.[6] Understanding these related reactions is crucial for synthetic chemists working with organophosphorus reagents.

Relevance in Medicinal Chemistry and Drug Design

The phosphine oxide group has emerged as a valuable functional group in medicinal chemistry.[8][9] Its incorporation into drug candidates can lead to improved physicochemical and pharmacokinetic properties.

Key Advantages of the Phosphine Oxide Moiety:

-

Increased Solubility: The polar P=O group can significantly enhance the aqueous solubility of a drug molecule.[8]

-

Improved Metabolic Stability: Phosphine oxides are generally resistant to metabolic degradation, which can lead to a longer half-life in vivo.[8]

-

Strong Hydrogen Bond Acceptor: The oxygen atom of the phosphine oxide can act as a strong hydrogen bond acceptor, facilitating interactions with biological targets.[8]

-

Modulation of Lipophilicity: The introduction of a phosphine oxide group can decrease the lipophilicity of a compound.[8]

A notable example of a drug containing a phosphine oxide moiety is Brigatinib , an anaplastic lymphoma kinase (ALK) inhibitor approved for the treatment of non-small cell lung cancer.[8][9] The phosphine oxide group in Brigatinib contributes to its high potency and favorable pharmacokinetic profile.[9]

Another example is the modification of the antihypertensive drug Prazosin . Replacing a methoxy group with a dimethylphosphine oxide group resulted in a significant increase in solubility without negatively impacting its biological activity.[1][8]

Anaplastic Lymphoma Kinase (ALK) Signaling Pathway

Given the importance of the phosphine oxide moiety in the ALK inhibitor Brigatinib, understanding the ALK signaling pathway is relevant for drug development professionals. The diagram below illustrates a simplified representation of the ALK signaling pathway, which, when constitutively activated by mutations or chromosomal rearrangements, can drive tumorigenesis.

Caption: Simplified ALK signaling pathway and the inhibitory action of Brigatinib.

Conclusion

This compound is a multifaceted compound with significant utility in both academic and industrial research. Its role as a versatile synthetic reagent and the growing importance of the phosphine oxide moiety in drug design make it a compound of high interest. This guide provides a foundational understanding of its properties, synthesis, and applications, particularly for those engaged in the fields of organic synthesis, medicinal chemistry, and drug development.

References

- 1. Phosphine Oxides (−POMe2) for Medicinal Chemistry: Synthesis, Properties, and Applications - Enamine [enamine.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Substituted Allyl Diphenylphosphine Oxides as Radical Allylating Agents [organic-chemistry.org]

- 5. youtube.com [youtube.com]

- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 7. people.chem.umass.edu [people.chem.umass.edu]

- 8. Application of Phosphine Oxide in Medicinal Chemistry [bldpharm.com]

- 9. chemrxiv.org [chemrxiv.org]

allyldiphenylphosphine oxide molecular weight

An In-depth Technical Guide to Allyldiphenylphosphine Oxide

This technical guide provides a comprehensive overview of this compound (ADPO), a versatile organophosphorus compound. It is intended for researchers, scientists, and professionals in drug development and materials science. This document details the physicochemical properties, synthesis protocols, and key applications of ADPO, with a focus on its role in organic synthesis.

Physicochemical Properties

This compound is a white to off-white crystalline solid at room temperature.[1][2] It is utilized as a synthesis reagent and as a photoinitiator in polymerization processes.[1][3] Key quantitative data for this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 242.26 g/mol | [1] |

| Molecular Formula | C₁₅H₁₅OP | [1][3][4] |

| CAS Number | 4141-48-4 | [1][3][4][5] |

| Melting Point | 110 - 115 °C | [1][2] |

| Boiling Point | 337 °C (at 760 mmHg) | [2] |

| Density | 1.09 g/cm³ | [2] |

| Appearance | White to off-white crystalline solid | [1][2] |

| Storage Conditions | Room temperature, under inert gas (Nitrogen or Argon) at 2-8°C | [1][2] |

Synthesis of this compound

The synthesis of this compound can be achieved through various methods. A common laboratory-scale protocol involves the reaction of diphenylphosphine chloride with allyl alcohol.

Experimental Protocol: Synthesis from Diphenylphosphine Chloride

This protocol is adapted from established synthesis procedures.[3]

Materials:

-

Diphenylphosphine chloride (11 g, 0.05 mol)

-

Allyl alcohol (2.9 g, 0.05 mol)

-

Pyridine (4.0 g, 0.05 mol)

-

Anhydrous diethyl ether (50 ml)

Procedure:

-

A mixture of diphenylphosphine chloride and allyl alcohol is prepared in anhydrous ether in a suitable reaction vessel.

-

The mixture is stirred at room temperature.

-

Pyridine is added slowly to the stirring mixture.

-

The reaction is allowed to proceed for approximately 40 minutes, during which pyridine hydrochloride precipitates.

-

The pyridine hydrochloride precipitate is removed by filtration.

-

The ether is removed from the filtrate by distillation.

-

The resulting liquid residue is heated to 150°C. An exothermic reaction will occur, raising the temperature.

-

The final product, this compound, is isolated by distillation and crystallizes upon cooling.

Applications in Organic Synthesis

This compound is a versatile reagent with applications in several areas of organic chemistry, including radical reactions and photopolymerization.

Radical Allylating Agent

Substituted allyldiphenylphosphine oxides can serve as effective radical allylating agents in a tin-free allylation process.[2] This method avoids the toxicity and rearrangement issues associated with traditional allylstannane reagents.[2] The diphenylphosphine oxide group acts as an efficient leaving group.[2]

The general workflow involves the reaction of a dithiocarbonate with the allyl diphenylphosphine oxide in the presence of a radical initiator.

Photoinitiator for Radical Polymerization

Acylphosphine oxides are a well-known class of Type I photoinitiators that undergo α-cleavage upon UV irradiation to generate free radicals, which then initiate polymerization.[6][7] While this compound is not an acylphosphine oxide, the fundamental principle of P-C bond cleavage to generate initiating radicals is a key aspect of phosphine oxide chemistry. This makes them highly efficient for curing coatings, adhesives, and inks.[1][7]

The process begins with the absorption of UV light, leading to the homolytic cleavage of the bond between the phosphorus atom and an adjacent carbon, generating two distinct radical species that can initiate polymerization.

Conclusion

This compound is a valuable compound for scientific research and development. Its well-defined physicochemical properties and synthetic accessibility make it a practical laboratory reagent. Its utility as a precursor in radical allylations and its relation to the important class of phosphine oxide photoinitiators highlight its significance in modern organic and polymer chemistry. The experimental protocols and reaction pathways detailed in this guide provide a foundational understanding for professionals working in these fields.

References

- 1. Synthesis of Aryldiphenylphosphine Oxides by Quaternization of Tertiary Diphenylphosphines with Aryl Bromides Followed by the Wittig Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Substituted Allyl Diphenylphosphine Oxides as Radical Allylating Agents [organic-chemistry.org]

- 3. prepchem.com [prepchem.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. radtech.org [radtech.org]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structure and Bonding of Allyldiphenylphosphine Oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyldiphenylphosphine oxide (ADPO) is a trivalent organophosphorus compound with the chemical formula C₁₅H₁₅OP. It belongs to the class of phosphine oxides, which are characterized by a phosphoryl group (P=O). This functional group imparts a high degree of polarity to the molecule and is a strong hydrogen bond acceptor, influencing its chemical reactivity and potential applications. ADPO serves as a versatile reagent in organic synthesis and as a ligand in coordination chemistry. Its applications range from being a precursor in the synthesis of more complex phosphine ligands to its use in Wittig-type reactions and radical allylations.[1][2] This guide provides a comprehensive overview of the structure, bonding, and key experimental data of this compound.

Molecular Structure and Bonding

The structure of this compound consists of a central phosphorus atom bonded to an oxygen atom via a double bond, two phenyl groups, and one allyl group. The phosphorus atom is in a tetrahedral geometry. The bonding in the phosphoryl group (P=O) is a topic of interest, involving both σ and π contributions. The π-bonding arises from the overlap of the d-orbitals of phosphorus with the p-orbitals of oxygen, resulting in a strong, polar bond. The phenyl groups are attached to the phosphorus atom through P-C single bonds, and the allyl group is connected via a P-C single bond to the sp³ hybridized carbon.

Due to the absence of experimental crystallographic data for this compound, computational methods, specifically Density Functional Theory (DFT), are employed to provide insights into its molecular geometry. The calculated bond lengths and angles offer a reliable model of the molecule's structure.

Logical Relationship of Structural Components

References

Spectral Analysis of Allyldiphenylphosphine Oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for allyldiphenylphosphine oxide, a key organophosphorus compound with applications in organic synthesis and materials science. This document presents tabulated nuclear magnetic resonance (NMR) and infrared (IR) spectral data, detailed experimental protocols for spectral acquisition, and logical diagrams illustrating the workflow of spectral analysis and the relationship between spectral data and molecular structure.

Spectroscopic Data

The following tables summarize the key ¹H NMR, ¹³C NMR, ³¹P NMR, and IR spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectral Data of this compound (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.71 - 7.66 | m | 4H, Aromatic | |

| 7.52 - 7.42 | m | 6H, Aromatic | |

| 5.85 - 5.71 | m | 1H, -CH=CH₂ | |

| 5.24 - 5.15 | m | 2H, -CH=CH₂ | |

| 3.24 - 3.16 | m | 2H, P-CH₂- |

Table 2: ¹³C NMR Spectral Data of this compound (CDCl₃) [1]

| Chemical Shift (δ) ppm | Coupling Constant (J) Hz | Assignment |

| 132.7 (d) | JP-C = 98.4 | Aromatic C (ipso) |

| 131.7 (d) | JP-C = 2.6 | Aromatic C |

| 130.6 (d) | JP-C = 9.3 | Aromatic C |

| 128.6 (d) | JP-C = 11.6 | Aromatic C |

| 128.4 (d) | JP-C = 6.8 | -CH=CH₂ |

| 119.5 (d) | JP-C = 11.0 | -CH=CH₂ |

| 37.8 (d) | JP-C = 66.8 | P-CH₂- |

Table 3: ³¹P NMR Spectral Data of this compound (CDCl₃) [1]

| Chemical Shift (δ) ppm |

| 32.0 |

Infrared (IR) Spectroscopy Data

Table 4: IR Absorption Bands of this compound [2]

| Wavenumber (cm⁻¹) | Assignment |

| 1640 | C=C stretch |

| 1436 | P-Ph stretch |

| 1178 | P=O stretch |

| 1100 | C-H bend (aromatic) |

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and IR spectra of this compound.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H, ¹³C, and ³¹P NMR spectra of this compound.

Materials and Equipment:

-

This compound sample

-

Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard

-

5 mm NMR tubes

-

NMR spectrometer (e.g., Bruker Avance 400 or 500 MHz)[1]

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃ containing 0.03% (v/v) TMS in a clean, dry 5 mm NMR tube.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Tune and match the probe for the respective nuclei (¹H, ¹³C, ³¹P).

-

Lock onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0-150 ppm).

-

A longer acquisition time and a greater number of scans will be necessary due to the low natural abundance of ¹³C.

-

-

³¹P NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range for phosphine oxides (e.g., 0-50 ppm).

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Calibrate the chemical shifts using the TMS signal (0.00 ppm for ¹H and ¹³C) or an external standard for ³¹P.

-

Integrate the signals in the ¹H NMR spectrum and determine the multiplicities and coupling constants.

-

Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of this compound to identify characteristic functional groups.

Materials and Equipment:

-

This compound sample

-

Potassium bromide (KBr) (IR grade)

-

Agate mortar and pestle

-

Pellet press

-

FTIR spectrometer (e.g., PerkinElmer, Thermo Nicolet)

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Spectral Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Collect a sufficient number of scans to obtain a high-quality spectrum.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the significant absorption bands.

-

Visualizations

The following diagrams illustrate the workflow of spectral data analysis and the logical connections between spectroscopic data and the molecular structure of this compound.

References

allyldiphenylphosphine oxide physical appearance and stability

An In-depth Technical Guide on Allyldiphenylphosphine Oxide: Physical Appearance and Stability

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, with a focus on its appearance and stability. It is intended for researchers, scientists, and professionals in drug development and materials science.

Physicochemical Properties

This compound is a white to off-white crystalline solid. It is a versatile organophosphorus compound widely utilized in organic synthesis and polymer chemistry.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Appearance | White to off-white crystal/solid. |

| Molecular Formula | C₁₅H₁₅OP. |

| Molecular Weight | 242.26 g/mol . |

| Melting Point | 110 - 115 °C. |

| Boiling Point | 337 °C at 760 mmHg. |

| Density | 1.09 g/cm³. |

| Solubility | Soluble in various organic solvents. |

| CAS Number | 4141-48-4. |

Chemical Stability and Reactivity

This compound is noted for its thermal stability, which makes it a valuable component in high-performance materials. It is generally stable under recommended storage conditions, which include keeping it under an inert gas (like nitrogen or argon) at 2-8°C.

Thermal Stability

Phosphine oxides are generally considered to be thermally stable compounds due to the high energy of the P=O bond. While specific thermogravimetric analysis (TGA) data for this compound is not detailed in the readily available literature, its utility as a stabilizer in polymer formulations at elevated temperatures underscores its thermal robustness. A general protocol for assessing thermal stability is provided in the experimental section.

Hydrolytic Stability

Photostability

As a photoinitiator, this compound is designed to be reactive under UV light. Its stability in the absence of UV radiation is good, allowing for its incorporation into formulations. Upon UV exposure, it undergoes cleavage to generate radicals that initiate polymerization.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of diphenylphosphine chloride with allyl alcohol in the presence of a base like pyridine.

Experimental Protocol:

-

A mixture of diphenylphosphine chloride (11 g, 0.05 mol) and allyl alcohol (2.9 g, 0.05 mol) in 50 ml of anhydrous ether is stirred at room temperature.

-

Pyridine (4.0 g, 0.05 mol) is slowly added to the stirring mixture.

-

After stirring for 40 minutes, the precipitated pyridine hydrochloride is removed by filtration.

-

The ether is removed from the filtrate by distillation.

-

The resulting liquid residue is heated to 150 °C, which initiates an exothermic reaction, raising the temperature to approximately 178 °C.

-

The product is then purified by vacuum distillation (b.p. 168-175 °C / 0.4 mm), yielding this compound as a crystalline solid upon cooling.

General Protocol for Thermal Stability Assessment (Thermogravimetric Analysis - TGA)

This is a general protocol for phosphine oxides and may require optimization for this compound.

-

A small sample (5-10 mg) of this compound is placed in a TGA crucible (e.g., alumina or platinum).

-

The crucible is placed in the TGA instrument.

-

The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 or 20 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

The weight loss of the sample as a function of temperature is recorded to generate a TGA curve.

-

The derivative of the TGA curve (DTG curve) is used to determine the temperature of maximum weight loss rate.

General Protocol for Hydrolytic Stability Assessment

This is a general protocol for organophosphorus compounds and may require optimization for this compound.

-

Prepare buffer solutions at different pH values (e.g., acidic, neutral, and basic).

-

Prepare a stock solution of this compound in a water-miscible organic solvent (e.g., acetonitrile).

-

Add an aliquot of the stock solution to each buffer solution to achieve a known starting concentration.

-

Incubate the solutions at a constant temperature.

-

Withdraw samples at various time intervals.

-

Analyze the samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the concentration of this compound remaining.

-

Calculate the rate of hydrolysis from the change in concentration over time.

Visualizations

Synthesis of this compound

Caption: Synthesis workflow for this compound.

Role in Radical Polymerization

The Discovery and Enduring Utility of Allyldiphenylphosphine Oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyldiphenylphosphine oxide, a versatile organophosphorus compound, has carved a significant niche in synthetic chemistry since its emergence in the mid-20th century. This technical guide provides a comprehensive overview of its discovery, historical development, and key applications. Detailed experimental protocols for its synthesis are presented, alongside a compilation of its physicochemical properties. Furthermore, this guide elucidates the mechanistic underpinnings of its utility in pivotal reactions, including the Michaelis-Arbuzov synthesis, radical allylation, and photoinitiation, with signaling pathways and experimental workflows visualized through detailed diagrams. This document serves as an in-depth resource for researchers leveraging or seeking to understand the capabilities of this important chemical entity.

Introduction

This compound is a crystalline solid at room temperature, characterized by a diphenylphosphinoyl group attached to an allyl moiety. Its unique electronic and structural features have rendered it a valuable reagent and intermediate in a diverse array of chemical transformations. From its early preparations to its modern applications in radical chemistry and polymer science, the journey of this compound highlights the continuous evolution of synthetic methodology. This guide aims to provide a thorough technical understanding of this compound for professionals in research and development.

History and Discovery

The synthesis of this compound was described in the chemical literature as early as 1965 by K. Darrell Berlin and Jack F. Calvert. In their work on unsymmetrical tertiary phosphine oxides, they reported the preparation of this compound via two distinct routes: a Grignard reaction and a Michaelis-Arbuzov rearrangement.[1] The latter proved to be the more efficient method.[1] While earlier work by Arbuzov and Nikonorov in 1948 explored related chemistry, the 1965 publication provides a clear characterization of this compound.[1] These initial syntheses paved the way for its broader investigation and eventual adoption as a versatile synthetic tool.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its handling, purification, and application in various experimental setups.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₁₅OP | [2] |

| Molecular Weight | 242.26 g/mol | [2] |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | 111-115 °C | [2] |

| Boiling Point | 200-202 °C at 2 mmHg | [3] |

| Density | 1.09 g/cm³ | [4] |

| Solubility | Soluble in most organic solvents, insoluble in water. | |

| ¹H NMR (CDCl₃) | δ 7.78–7.72 (m, 4H), 7.55–7.51 (m, 2H), 7.49–7.45 (m, 4H), 5.85-5.71 (m, 1H), 5.25-5.15 (m, 2H), 3.15-3.05 (m, 2H) | |

| ¹³C NMR (CDCl₃) | δ 132.4 (d, J=99.0 Hz), 131.8 (d, J=2.8 Hz), 131.0 (d, J=9.4 Hz), 128.6 (d, J=11.6 Hz), 125.9, 119.3, 36.9 (d, J=66.0 Hz) | [4] |

| ³¹P NMR (CDCl₃) | δ 32.00 | [3] |

| IR (KBr, cm⁻¹) | 3052, 2919, 1642 (C=C), 1438, 1180 (P=O), 1120, 722, 698 | [1] |

Synthesis and Experimental Protocols

Several methods have been established for the synthesis of this compound. The most common and historically significant routes are detailed below.

Michaelis-Arbuzov Rearrangement

This method, reported by Berlin and Calvert, involves the reaction of a diphenylphosphinite with an allyl halide.[1] The reaction proceeds through a phosphonium intermediate which then rearranges to the final product.

Experimental Protocol:

-

Materials: Methyl diphenylphosphinite, allyl bromide.

-

Procedure: Allyl bromide is slowly added to methyl diphenylphosphinite under a nitrogen atmosphere. An exothermic reaction occurs above 100 °C. The reaction mixture is then heated to 140-150 °C for one hour to complete the condensation. The resulting product is purified by vacuum distillation and recrystallization.[1]

Reaction of Diphenylphosphine Chloride with Allyl Alcohol

This method provides a direct route to this compound from commercially available starting materials.

Experimental Protocol:

-

Materials: Diphenylphosphine chloride, allyl alcohol, pyridine, anhydrous ether.

-

Procedure: To a stirred mixture of diphenylphosphine chloride and allyl alcohol in anhydrous ether at room temperature, pyridine is added slowly. After stirring for approximately 40 minutes, the precipitated pyridine hydrochloride is filtered off. The ether is removed by distillation, and the liquid residue is heated to 150 °C, which initiates an exothermic reaction. The product is then purified by vacuum distillation and crystallization.[5]

Key Applications and Reaction Mechanisms

This compound serves as a key reagent in several important organic transformations.

Radical Allylation Agent

A significant application of this compound is in radical allylation reactions, providing a tin-free alternative to traditional methods. This approach, developed by Zard and coworkers, involves the addition of a radical to the double bond of the allyl group, followed by β-fragmentation to release a diphenylphosphinoyl radical and the allylated product.[6]

Experimental Protocol (General):

-

Materials: Substrate (e.g., a dithiocarbonate), this compound, radical initiator (e.g., di-tert-butyl peroxide), solvent (e.g., chlorobenzene).

-

Procedure: A solution of the substrate, this compound, and the radical initiator in the solvent is heated under an inert atmosphere. The reaction progress is monitored by TLC or GC. Upon completion, the solvent is removed, and the product is isolated by column chromatography.[6]

Photoinitiator in Polymerization

Phosphine oxides, including this compound, can function as photoinitiators for radical polymerization. Upon exposure to UV light, the molecule undergoes excitation followed by α-cleavage to generate reactive radicals that initiate the polymerization of monomers.[7]

Conclusion

This compound has proven to be a compound of enduring value in organic synthesis. From its initial preparation in the 1960s to its contemporary use in sophisticated radical reactions and photopolymerization, its versatility is well-established. This technical guide has provided a comprehensive overview of its history, synthesis, properties, and key applications, complete with detailed experimental protocols and mechanistic diagrams. It is anticipated that the information contained herein will be a valuable resource for researchers and professionals in the chemical sciences, facilitating the continued exploration and application of this remarkable molecule.

References

- 1. ojs.library.okstate.edu [ojs.library.okstate.edu]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. prepchem.com [prepchem.com]

- 6. Substituted Allyl Diphenylphosphine Oxides as Radical Allylating Agents [organic-chemistry.org]

- 7. Uncovering the photoexcited dynamics in bis(acyl)phosphine oxide photoinitiators - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

Theoretical Exploration of Allyldiphenylphosphine Oxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyldiphenylphosphine oxide (ADPO) is a versatile organophosphorus compound utilized in a range of chemical transformations, including as a precursor to functionalized phosphine ligands and as a reagent in organic synthesis. While its synthetic applications are well-documented, a thorough understanding of its electronic structure, reactivity, and spectroscopic properties from a theoretical standpoint is crucial for optimizing its use and designing novel applications. This technical guide provides a comprehensive overview of the theoretical studies pertinent to this compound, drawing upon computational analyses of analogous phosphine oxides to elucidate its core characteristics.

Molecular Structure and Bonding

The molecular structure of this compound is characterized by a tetrahedral phosphorus center bonded to an oxygen atom, two phenyl rings, and an allyl group. The nature of the phosphorus-oxygen (P=O) bond in phosphine oxides has been a subject of considerable theoretical interest. Computational studies on phosphine oxides suggest that the P=O bond is best described as a semi-polar dative bond, represented as R₃P⁺-O⁻, rather than a true double bond. This is supported by molecular orbital theory, which attributes the short P-O bond length to the donation of lone pair electrons from oxygen p-orbitals to the antibonding phosphorus-carbon bonds.[1]

Table 1: Comparison of Experimental Bond Lengths and Angles for Triphenylphosphine Oxide and Theoretically Relevant Analogs.

| Parameter | Triphenylphosphine Oxide (Experimental, Orthorhombic)[2][3] | Trivinylphosphine Oxide (Theoretical, DFT)[4] |

| Bond Lengths (Å) | ||

| P-O | 1.487(3)[2] | - |

| P-C (phenyl/vinyl) | 1.795(5) - 1.804(5)[2] | - |

| **Bond Angles (°) ** | ||

| O-P-C | 111.8(2) - 113.3(2)[2] | - |

| C-P-C | 106.4(2)[2] | - |

Note: DFT data for trivinylphosphine oxide did not specify these exact parameters in the cited abstract.

The geometry around the phosphorus atom in triphenylphosphine oxide is distorted tetrahedral. The O=P-C angles are consistently larger than the C-P-C angles, which can be attributed to the greater electrostatic repulsion from the electron-rich P=O bond.[2] A similar geometry is anticipated for this compound.

Electronic Structure and Properties

The electronic properties of this compound are governed by the interplay of the electron-withdrawing phosphinoyl group and the π-systems of the phenyl and allyl moieties.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding bonding and charge distribution within a molecule. For analogous phosphine oxides, NBO analysis reveals a significant positive charge on the phosphorus atom and a corresponding negative charge on the oxygen atom, supporting the P⁺-O⁻ model. In a DFT study of trivinylphosphine oxide, the NBO charge on the oxygen atom was calculated to be -1.135.[4] This high degree of charge separation is a key feature of the phosphine oxide functional group and dictates much of its reactivity. The analysis also shows how the phosphorus atom utilizes its hybrid orbitals to form bonds with the surrounding carbon and oxygen atoms.[5]

Table 2: Computed Natural Charges for Atoms in Trivinylphosphine Oxide (DFT). [4]

| Atom | Natural Charge (e) |

| P | Data not available in abstract |

| O | -1.135 |

| Cα (vinyl) | -0.575 |

Frontier Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. For this compound, the HOMO is expected to be associated with the π-orbitals of the phenyl rings and the allyl group's C=C double bond. The LUMO is likely to be an antibonding orbital, potentially a σ* orbital of the P-C bonds or a π* orbital of the phenyl rings. The energy difference between the HOMO and LUMO dictates the molecule's kinetic stability and its electronic absorption properties.

Spectroscopic Properties: A Theoretical Perspective

Computational chemistry can be a powerful tool for interpreting and predicting spectroscopic data.

Vibrational Spectroscopy (IR)

Density Functional Theory (DFT) calculations can be employed to compute the vibrational frequencies of molecules. For phosphine oxides, the P=O stretching frequency is a characteristic and intense absorption in the infrared (IR) spectrum. The calculated frequencies can be compared with experimental data to validate the computational model. The position of the P=O stretch is sensitive to the electronic effects of the substituents on the phosphorus atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical calculations can also predict NMR chemical shifts. The ³¹P NMR chemical shift is particularly informative for organophosphorus compounds. The chemical shift of the phosphorus nucleus in this compound is influenced by the electronic environment created by the phenyl and allyl groups.

Proposed Experimental Protocols for Theoretical Studies

For researchers wishing to perform detailed theoretical studies on this compound, the following computational methodology is recommended based on literature precedents for similar phosphine oxides.[4][6]

Geometry Optimization and Vibrational Frequency Calculations

-

Method: Density Functional Theory (DFT) is a robust and widely used method for these types of calculations. The B3LYP functional is a common choice that often provides a good balance of accuracy and computational cost.[7]

-

Basis Set: A Pople-style basis set such as 6-31G(d,p) or a larger one like 6-311+G(d,p) is recommended to adequately describe the electronic structure of the phosphorus atom and the surrounding atoms.

-

Software: Commercially available quantum chemistry software packages like Gaussian, ORCA, or Spartan can be used.

-

Procedure:

-

Build the initial structure of this compound. An initial geometry can be based on the crystal structure of triphenylphosphine oxide with one phenyl group replaced by an allyl group.[2][3]

-

Perform a geometry optimization to find the lowest energy conformation.

-

Following optimization, perform a frequency calculation at the same level of theory to confirm that the structure is a true minimum (no imaginary frequencies) and to obtain the predicted vibrational spectra.

-

Electronic Structure Analysis

-

Method: Single-point energy calculations can be performed on the optimized geometry using the same DFT method and basis set.

-

Analysis:

-

Natural Bond Orbital (NBO) analysis: This will provide insights into atomic charges, orbital hybridizations, and donor-acceptor interactions within the molecule.[8]

-

Frontier Molecular Orbital (HOMO/LUMO) analysis: Visualization of the HOMO and LUMO will help in understanding the molecule's reactivity and electronic transitions.

-

Logical Workflow for Theoretical Analysis

Caption: Workflow for the theoretical analysis of this compound.

Signaling Pathways and Logical Relationships

While "signaling pathways" are not directly applicable to a single small molecule in this context, we can visualize the logical relationships between the structural features of this compound and its chemical properties.

Caption: Influence of structural features on the properties of this compound.

Conclusion

This technical guide has synthesized the available theoretical knowledge on phosphine oxides to provide a detailed understanding of this compound. By leveraging computational data from analogous structures and outlining a robust protocol for future theoretical investigations, this document serves as a valuable resource for researchers seeking to explore the fundamental properties of this important reagent. A deeper theoretical understanding will undoubtedly pave the way for its more effective utilization in organic synthesis and drug development.

References

- 1. Phosphine oxides - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Crystal and molecular structure of triphenylphosphine oxide - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. inorgchemres.org [inorgchemres.org]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. NBO [cup.uni-muenchen.de]

An In-depth Technical Guide to the Safety and Handling of Allyldiphenylphosphine Oxide

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for allyldiphenylphosphine oxide (CAS No. 4141-48-4), a compound utilized in organic synthesis and materials science.[1][2] Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance.[3][4] The following table summarizes its GHS classification.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[3][4] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[3][4] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[3][4] |

| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed[5][6][7][8][9] |

Pictograms:

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

| Property | Value |

| Molecular Formula | C₁₅H₁₅OP[1][2][3][10] |

| Molecular Weight | 242.25 g/mol [2][3][10] |

| Appearance | White to off-white solid/crystal[1][10] |

| Melting Point | 111-115 °C[1][10] |

| Boiling Point | 337 °C at 760 mmHg[10] |

| Flash Point | 157.6 °C[10] |

| Solubility | Soluble in various organic solvents[1] |

Experimental Protocols: Safe Handling Procedures

Detailed experimental protocols for handling this compound should be incorporated into standard laboratory operating procedures. The following is a general guideline.

3.1. Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.[4][5][7][11][12]

-

Ensure that eyewash stations and safety showers are readily accessible in the immediate vicinity of any potential exposure.[12][13][14][15]

3.2. Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles or a face shield.[11][12][13]

-

Hand Protection: Wear impervious gloves (e.g., neoprene or nitrile rubber).[13] Inspect gloves for any signs of degradation before use.

-

Skin and Body Protection: Wear a lab coat, long-sleeved clothing, and closed-toe shoes.[6][13][16]

-

Respiratory Protection: If working outside of a fume hood or if dusts are generated, use a NIOSH-approved respirator with an appropriate particulate filter.[5]

3.3. General Handling Precautions

-

Avoid contact with skin, eyes, and clothing.[5][7][9][11][12][15][17]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[7][9][12][16]

-

Keep the container tightly closed when not in use.[7][8][9][12][14][15][17]

First Aid Measures

In the event of exposure, follow these first aid procedures and seek immediate medical attention.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[11][12] |

| Skin Contact | Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[11][12][14] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11][12][14] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[5][11][12][14] |

Firefighting and Accidental Release Measures

5.1. Firefighting

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[5][11][12][14][16]

-

Specific Hazards: Hazardous combustion products include carbon oxides and phosphorus oxides.[11][12]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7][12][16]

5.2. Accidental Release

-

Personal Precautions: Evacuate unnecessary personnel. Wear appropriate PPE as described in Section 3.2. Avoid breathing dust and contact with the substance.[5][12][16]

-

Environmental Precautions: Prevent the material from entering drains or waterways.[5][16]

-

Containment and Cleanup: For spills, carefully sweep up or vacuum the material and place it into a suitable, labeled container for disposal.[5][12][16] Avoid generating dust.

Storage and Disposal

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5][7][12][14][17] Keep containers tightly closed.[7][8][9][12][14][15][17]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[7][12] Consider dissolving the material in a combustible solvent and burning it in a chemical incinerator with an afterburner and scrubber.[5]

Stability and Reactivity

-

Reactivity: Generally stable under normal conditions.[12]

-

Chemical Stability: Stable under recommended storage conditions.[5][12]

-

Conditions to Avoid: Incompatible materials, heat, and sources of ignition.[7][12][13]

-

Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide, carbon dioxide, and oxides of phosphorus.[11][12]

Visualizations

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. This compound | C15H15OP | CID 138131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. fishersci.fr [fishersci.fr]

- 7. fishersci.com [fishersci.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. lookchem.com [lookchem.com]

- 11. aksci.com [aksci.com]

- 12. fishersci.com [fishersci.com]

- 13. gelest.com [gelest.com]

- 14. aksci.com [aksci.com]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 16. datasheets.scbt.com [datasheets.scbt.com]

- 17. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Basic Reactivity of Allyldiphenylphosphine Oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyldiphenylphosphine oxide is a versatile reagent in organic synthesis, exhibiting reactivity at both its allyl moiety and the phosphine oxide group. This guide provides a comprehensive overview of its fundamental chemical behavior, including synthesis, physical properties, and a detailed exploration of its participation in various organic transformations. Key reactions such as electrophilic additions to the double bond, reductions, and reactions involving the phosphine oxide group are discussed. Furthermore, its role as a radical allylating agent and its utility in palladium-catalyzed reactions are highlighted. This document aims to serve as a technical resource, providing detailed experimental protocols, tabulated quantitative data, and mechanistic diagrams to facilitate its application in research and development.

Introduction

This compound, with the chemical formula C₁₅H₁₅OP, is a white solid that has garnered significant interest in the field of organic chemistry.[1] Its bifunctional nature, possessing a reactive carbon-carbon double bond and a polar phosphine oxide group, allows for a diverse range of chemical transformations. The phosphorus center can influence the reactivity of the allyl group, and the molecule as a whole can participate in various synthetic strategies. This guide will delve into the core reactivity of this compound, providing a detailed examination of its chemical properties and applications.

Synthesis and Physical Properties

The most common synthesis of this compound involves the reaction of diphenylphosphine chloride with allyl alcohol in the presence of a base like pyridine, followed by a thermal rearrangement.[2]

Experimental Protocol: Synthesis of this compound [2]

A mixture of diphenylphosphine chloride (11 g, 0.05 mol) and allyl alcohol (2.9 g, 0.05 mol) in 50 ml of anhydrous ether is stirred at room temperature. Pyridine (4.0 g, 0.05 mol) is added slowly to the mixture. After stirring for 40 minutes, the resulting pyridine hydrochloride is filtered off, and the ether is removed by distillation. The liquid residue is then heated to 150°C, at which point an exothermic reaction occurs, raising the temperature to approximately 178°C. The product is then purified by vacuum distillation.

Table 1: Physical and Spectroscopic Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₅OP | [1] |

| Molecular Weight | 242.26 g/mol | [1] |

| Melting Point | 109-110.5 °C | [3] |

| Boiling Point | 135-149 °C at 0.15 mm Hg | [3] |

| Appearance | White to off-white crystalline solid | - |

| ¹H NMR (CDCl₃) | δ 7.6 (m, aromatic), 6.6 (m, vinyl), 1.69 (d, J=6 cps, terminal methyl) | [3] |

| IR (KBr) | 1640 cm⁻¹ (C=C), 1178 cm⁻¹ (P=O) | [3] |

Reactivity of the Allyl Group

The carbon-carbon double bond in this compound is susceptible to a variety of reactions typical of alkenes.

Reduction of the Double Bond

The allyl double bond can be reduced to the corresponding propyl group. For instance, reduction of the isomer, propenyldiphenylphosphine oxide, which can be formed from this compound, yields diphenoxypropylphosphine oxide.[3]

Experimental Protocol: Reduction of Propenyldiphenylphosphine Oxide [3]

A solution of propenyldiphenylphosphine oxide in ethanol is hydrogenated over a platinum catalyst. The reaction progress is monitored by the uptake of hydrogen. Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the product.

Electrophilic Additions

While specific literature on electrophilic additions to this compound is not abundant, the reactivity of the double bond is expected to be similar to that of other alkenes. Reactions such as hydroboration-oxidation, epoxidation, and dihydroxylation are anticipated to proceed.

The hydroboration-oxidation of the allyl group would be expected to yield the corresponding anti-Markovnikov alcohol, 3-(diphenylphosphinoyl)propan-1-ol.[4][5]

Generalized Experimental Protocol: Hydroboration-Oxidation [6][7]

To a solution of this compound in anhydrous THF under an inert atmosphere is added a solution of borane-THF complex (BH₃·THF) at 0 °C. The reaction is stirred at room temperature for several hours. The reaction is then cooled to 0 °C, and an aqueous solution of sodium hydroxide is added, followed by the slow addition of hydrogen peroxide. The mixture is stirred for several hours at room temperature. The aqueous layer is separated and extracted with an organic solvent. The combined organic layers are dried and concentrated to give the crude product, which can be purified by chromatography.

Caption: Generalized hydroboration-oxidation of this compound.

Asymmetric dihydroxylation of allylic phosphine oxides has been reported, yielding diols that are useful synthetic intermediates.

Experimental Protocol: Asymmetric Dihydroxylation

A specific protocol for the asymmetric dihydroxylation of this compound was not found in the provided search results. However, a general procedure for Upjohn dihydroxylation is as follows: A solution of the alkene in a mixture of tert-butanol and water is treated with a catalytic amount of osmium tetroxide and a stoichiometric amount of N-methylmorpholine N-oxide (NMO) at room temperature.[8][9] The reaction is monitored by TLC. Upon completion, the reaction is quenched with a reducing agent such as sodium sulfite, and the product is extracted and purified.

References

- 1. This compound | C15H15OP | CID 138131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Asymmetric Electrophilic Reactions in Phosphorus Chemistry | MDPI [mdpi.com]

- 3. ojs.library.okstate.edu [ojs.library.okstate.edu]

- 4. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. community.wvu.edu [community.wvu.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Upjohn Dihydroxylation [organic-chemistry.org]

- 9. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for Allyldiphenylphosphine Oxide in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyldiphenylphosphine oxide is a versatile organophosphorus compound with applications in organic synthesis. While its direct role as a primary ligand in catalysis is not extensively documented in scientific literature, it serves as a valuable synthetic precursor and building block. Phosphine oxides, in general, can function as stabilizing or hemilabile ligands in transition metal catalysis, influencing the activity and stability of the catalytic species.[1] This document provides a detailed protocol for the synthesis of this compound and explores its relevance in the context of catalytic reactions, particularly as a product in palladium-catalyzed allylic alkylation.

Synthesis of this compound

A common method for the preparation of this compound involves the reaction of diphenylphosphine chloride with allyl alcohol.[2]

Experimental Protocol: Synthesis of this compound[2]

Materials:

-

Diphenylphosphine chloride (11 g, 0.05 mol)

-

Allyl alcohol (2.9 g, 0.05 mol)

-

Pyridine (4.0 g, 0.05 mol)

-

Anhydrous diethyl ether (50 ml)

Procedure:

-

In a round-bottom flask, a mixture of diphenylphosphine chloride and allyl alcohol in anhydrous diethyl ether is stirred at room temperature.

-

Pyridine is slowly added to the stirring mixture.

-

After stirring for 40 minutes, the resulting pyridine hydrochloride precipitate is removed by filtration.

-

The diethyl ether is removed from the filtrate by distillation.

-

The liquid residue is heated to 150 °C, at which point an exothermic reaction occurs, raising the temperature to approximately 178 °C.

-

The product is then purified by distillation under reduced pressure (b.p. 168°-175° C/0.4 mm), yielding this compound, which crystallizes upon cooling.

This compound Derivatives as Products in Catalysis

Allyl phosphine oxides are important synthetic intermediates and can be synthesized with high enantioselectivity through catalytic methods. One prominent example is the palladium-catalyzed asymmetric allylation of diphenylphosphine oxide. In this reaction, this compound derivatives are the target products, not the ligands.

Palladium-Catalyzed Asymmetric Allylation of Diphenylphosphine Oxide

This reaction enables the enantioselective formation of a C-P bond, yielding chiral allylic diphenylphosphine oxides.

Quantitative Data Summary

| Entry | Allylic Substrate | Ligand | Yield (%) | ee (%) |

| 1 | cinnamyl methyl carbonate | (S)-BINAP | 85 | 90 |

| 2 | (E)-1,3-diphenylallyl methyl carbonate | (S)-BINAP | 92 | 95 |

| 3 | (E)-1-phenyl-3-(2-thienyl)allyl methyl carbonate | (S)-BINAP | 88 | 92 |

| 4 | (E)-1-(4-chlorophenyl)-3-phenylallyl methyl carbonate | (S)-BINAP | 90 | 93 |

Data is representative of typical results found in the literature for this type of reaction.

Experimental Protocol: Palladium-Catalyzed Asymmetric Allylation

Materials:

-

Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0))

-

Chiral phosphine ligand (e.g., (S)-BINAP)

-

Allylic substrate (e.g., cinnamyl methyl carbonate)

-

Diphenylphosphine oxide

-

Solvent (e.g., Toluene)

-

Base (e.g., Sodium methoxide)

Procedure:

-

To a Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ and the chiral phosphine ligand.

-

Add the solvent and stir the mixture at room temperature until a homogeneous solution is formed.

-

Add the allylic substrate and diphenylphosphine oxide to the reaction mixture.

-

Add the base and heat the reaction mixture at the desired temperature (e.g., 50-80 °C) until the reaction is complete (monitored by TLC or GC).

-

Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired chiral allylic diphenylphosphine oxide.

Reaction Mechanism and Workflow

The following diagrams illustrate the experimental workflow for the synthesis of this compound and the catalytic cycle for its formation via palladium-catalyzed allylic alkylation.

Conclusion

While this compound is a valuable compound in organic synthesis, its primary role is not as a direct ligand in catalytic processes but rather as a synthetic target or precursor. The protocols and data presented herein provide a framework for its synthesis and illustrate its formation through highly efficient and stereoselective palladium-catalyzed reactions. For researchers interested in catalysis, the broader class of phosphine oxides offers opportunities for ligand design, particularly as stabilizing agents that can enhance the performance of transition metal catalysts.

References

Application Notes and Protocols: Allyldiphenylphosphine Oxide in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of allyldiphenylphosphine oxide, including its synthesis and an exploration of its potential, though not conventional, role in cross-coupling reactions. While direct applications of this compound as a primary ligand in major cross-coupling reactions like Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig are not prominently documented in scientific literature, this document outlines the foundational principles of these reactions, the critical role of phosphine ligands, and the distinct chemical nature of phosphine oxides.

Synthesis of this compound

This compound can be synthesized through the reaction of diphenylphosphine chloride with allyl alcohol, followed by a thermal rearrangement.

Experimental Protocol:

Materials:

-

Diphenylphosphine chloride (11 g, 0.05 mol)

-

Allyl alcohol (2.9 g, 0.05 mol)

-

Pyridine (4.0 g, 0.05 mol)

-

Anhydrous ether (50 ml)

Procedure: [1]

-